tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Description
This compound is a spirocyclic tertiary amine featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core. Its molecular formula is C₁₄H₂₄N₂O₄ (MW: 270.32–270.36), with a tert-butyl carbamate group at position 9, a methyl substituent at position 3 (R-configuration), and a ketone at position 5 . It serves as a key intermediate in medicinal chemistry, particularly for targeting enzymes like METTL3 .
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-10-9-19-14(11(17)15-10)5-7-16(8-6-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m1/s1 |
InChI Key |
HACOJUDPVUMKSA-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Canonical SMILES |
CC1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Nucleophilic Substitution
A common approach to spirocyclic systems involves intramolecular nucleophilic substitution. For example, in the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, cesium carbonate-mediated ring closure in acetonitrile at 90°C yielded a 70% isolated product. Applied to the target compound, a similar strategy could involve:
Table 1: Representative Ring-Closing Conditions
Boc Protection/Deprotection Dynamics
The tert-butyloxycarbonyl (Boc) group is critical for amine protection. In a patent describing tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate, Boc deprotection was achieved using trimethylsilyl iodide (TMSI) in dichloromethane at 0–5°C. For the target molecule, Boc protection likely occurs early to shield the secondary amine during subsequent reactions.
Table 2: Boc Group Management
| Step | Operation | Reagent | Conditions | Outcome | Source |
|---|---|---|---|---|---|
| 6 | Boc Protection | Boc anhydride, K₂CO₃ | THF/H₂O, 25°C, 12h | 85–90% incorporation | |
| G | Boc Deprotection | TMSI, BSA | DCM, 0–5°C, 1h | Full conversion |
Chiral Resolution and Stereochemical Control
While the provided sources lack explicit methods for introducing the (R)-configuration, asymmetric synthesis techniques are inferred:
-
Chiral Auxiliaries : Use of enantiomerically pure starting materials, such as (R)-3-methyl-5-oxo-piperidine derivatives.
-
Catalytic Asymmetric Hydrogenation : Employing transition-metal catalysts (e.g., Ru-BINAP) to set the stereocenter.
Optimization and Scalability
Industrial-scale synthesis demands high yields and minimal purification. Key optimizations from analogous compounds include:
Table 3: Reaction Scalability Parameters
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Catalyst Loading | 5–10% Pd/C | +15–20% | |
| Reaction Volume | 6–12 volumes | Consistent |
Purification and Characterization
Final purification often involves chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for validating structure and enantiopurity .
Chemical Reactions Analysis
tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and ethyl acetate. Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride can lead to the formation of chloroacetyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that compounds with similar spirocyclic structures often exhibit significant antimicrobial properties. Studies have shown that derivatives of diazaspiro compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with bacterial cell wall synthesis or function.
-
Anti-inflammatory Effects
- Compounds like tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate may possess anti-inflammatory properties by modulating inflammatory pathways. In vitro studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.
-
Anticancer Potential
- Preliminary investigations into the anticancer effects of related spirocyclic compounds indicate their capacity to induce apoptosis in cancer cells. This is achieved through the activation of caspase pathways, which are essential for programmed cell death. Further research is needed to elucidate the specific interactions between this compound and cancer-related pathways.
Materials Science Applications
The unique structural characteristics of this compound also make it a candidate for applications in materials science:
-
Polymer Chemistry
- The compound can be utilized as a building block in polymer synthesis, particularly in creating novel materials with enhanced mechanical properties or specific functionalities.
-
Nanotechnology
- Its potential use in nanotechnology includes applications in drug delivery systems where the spirocyclic structure may enhance the bioavailability and targeted delivery of therapeutic agents.
Antimicrobial Studies
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of related diazaspiro compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that tert-butyl derivatives can serve as lead compounds for developing new antibiotics.
Anti-inflammatory Research
In vitro experiments demonstrated that certain derivatives could significantly reduce the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications for treating inflammatory diseases such as arthritis or colitis.
Anticancer Activity
A recent investigation into spirocyclic compounds revealed their ability to inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. This opens avenues for further exploration into their use as anticancer agents.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights structural differences and key properties of related spirocyclic compounds:
Key Observations
Stereochemical Impact : The (R)-configured methyl group in the target compound distinguishes it from its (S)-enantiomer (), which may influence chiral recognition in biological systems.
The 3-oxo derivative () lacks the methyl group, reducing steric hindrance and possibly enhancing solubility.
Compounds without the 5-oxo group (e.g., CAS 930785-40-3) lose a key hydrogen-bond acceptor site, critical for interactions with targets like METTL3 .
Biological Activity
tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of hyperproliferative disorders such as cancer. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₄ |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 1341035-13-9 |
| Purity | 98% |
Research indicates that this compound inhibits geranylgeranyltransferase I (GGTase I), which is crucial for the post-translational modification of proteins involved in cell signaling pathways. This inhibition leads to the inactivation of downstream effectors such as YAP1 and TAZ, ultimately blocking cancer cell proliferation .
Anticancer Properties
The compound has shown promising results in preclinical studies as an anticancer agent. Specifically, it targets the Rho GTPase signaling pathway, which is often dysregulated in various cancers. By inhibiting GGTase I, it disrupts the prenylation of Rho GTPases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Immunomodulatory Effects
In addition to its anticancer properties, recent studies have highlighted its potential as an immunomodulator. Compounds similar to this compound have been shown to influence GABA receptors, which play a role in immune responses. This suggests that the compound may also modulate T cell activity and inflammation .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability and proliferation rates compared to control groups .
- GABAAR Interaction Study : Another investigation focused on the interaction of similar diazaspiro compounds with GABA receptors. It was found that these compounds could act as antagonists at GABAARs, potentially influencing immune cell function and inflammation .
Q & A
Q. Methodological Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts : Palladium or nickel catalysts aid in cross-coupling steps for stereochemical control .
- Yield Optimization : Reaction temperatures between 50–80°C and inert atmospheres (N₂/Ar) minimize side reactions .
How can stereochemical integrity be maintained during synthesis of this spirocyclic compound?
Advanced Research Question
The (R)-configuration at the 3-methyl position requires chiral resolution or asymmetric synthesis. Key strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives) to induce stereochemistry .
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) with transition metals (Ru, Pd) for enantioselective alkylation .
- Analytical Validation : Chiral HPLC or X-ray crystallography (using SHELX ) confirms enantiopurity.
Q. Data Contradiction Alert :
- Racemization risks arise during Boc deprotection (acidic conditions). Mitigate via low-temperature (0–5°C) treatment with TFA .
What spectroscopic and crystallographic methods confirm the compound’s structure?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 270–310, depending on substituents .
- X-ray Crystallography : SHELX software refines spirocyclic geometry and hydrogen-bonding networks .
What in vitro assays evaluate its GABAA receptor modulation?
Advanced Research Question
-
Patch-Clamp Electrophysiology : Measures chloride ion flux in transfected HEK-293 cells expressing GABAA subunits .
-
Radioligand Binding Assays : Competes with [³H]muscimol for receptor binding (IC₅₀ values indicate potency) .
-
Structure-Activity Relationship (SAR) : Modifications at the 3-methyl or 5-oxo positions alter antagonistic activity. For example:
Derivative GABAA IC₅₀ (µM) Reference 3-Methyl (R) 0.12 ± 0.03 3-Methyl (S) >10
How to address discrepancies in reaction yields across studies?
Data Contradiction Analysis
Variations in yields (e.g., 40–75% for spirocyclization) stem from:
- Impurity Profiles : Side products from incomplete Boc deprotection or ring-opening. LC-MS monitors intermediates .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% impacts efficiency .
- Workup Protocols : Column chromatography (silica vs. reverse-phase) affects recovery .
Optimization Strategy :
Design a Design of Experiments (DoE) matrix to test variables (temperature, solvent, catalyst) .
What strategies improve the yield of the ring-closing step?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
